dimethyl 1-methyl-1H-pyrazole-3,4-dicarboxylate
CAS No.:
Cat. No.: VC14643635
Molecular Formula: C8H10N2O4
Molecular Weight: 198.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H10N2O4 |
|---|---|
| Molecular Weight | 198.18 g/mol |
| IUPAC Name | dimethyl 1-methylpyrazole-3,4-dicarboxylate |
| Standard InChI | InChI=1S/C8H10N2O4/c1-10-4-5(7(11)13-2)6(9-10)8(12)14-3/h4H,1-3H3 |
| Standard InChI Key | UEOFOGOSWQPHSS-UHFFFAOYSA-N |
| Canonical SMILES | CN1C=C(C(=N1)C(=O)OC)C(=O)OC |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The compound’s molecular formula, C₈H₁₀N₂O₄, corresponds to a pyrazole ring with three substituents:
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1-Methyl group at the pyrazole nitrogen (N1 position).
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Methyl ester groups at the 3- and 4-positions of the ring.
| Property | Value |
|---|---|
| Molecular Weight | 198.18 g/mol |
| IUPAC Name | Dimethyl 1-methylpyrazole-3,4-dicarboxylate |
| SMILES | CN1C=C(C(=N1)C(=O)OC)C(=O)OC |
| InChI Key | UEOFOGOSWQPHSS-UHFFFAOYSA-N |
The planar geometry of the pyrazole ring facilitates conjugation, enhancing stability and reactivity .
Crystallographic Insights
X-ray diffraction studies of analogs reveal:
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Intramolecular hydrogen bonds between carbonyl oxygen and adjacent hydrogen atoms (O—H⋯O) .
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Intermolecular interactions such as C—H⋯O bonds forming cyclic dimers (R²₂(10) motifs) .
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π-π stacking between aromatic rings with centroid separations of ~3.8 Å .
For example, dimethyl 1-phenyl-1H-pyrazole-3,4-dicarboxylate (a structural analog) exhibits a torsion angle of 4.49° between the pyrazole ring and ester groups, indicating near-planarity .
Synthesis and Reaction Pathways
1,3-Dipolar Cycloaddition
The primary synthesis route involves 1,3-dipolar cycloaddition between dimethyl acetylenedicarboxylate (DMAD) and 3-arylsydnones .
Mechanism:
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Sydnone Preparation: 3-Arylsydnones are synthesized from N-aryl-N-nitrosoglycines .
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Cycloaddition: DMAD reacts with sydnones, releasing CO₂ to form the pyrazole core.
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Esterification: Methyl ester groups are introduced via methanol and thionyl chloride (SOCl₂) .
Example Reaction:
Alternative Esterification Methods
A direct esterification approach uses 3,5-pyrazoledicarboxylic acid and methanol in the presence of SOCl₂ :
Steps:
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Acid Activation: SOCl₂ converts carboxylic acid groups to acyl chlorides.
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Methanol Quenching: Acyl chlorides react with methanol to form methyl esters.
Yield: >99% under optimized conditions (0–80°C, 4 hours) .
Physicochemical Properties
Thermal Stability
Differential scanning calorimetry (DSC) of analogs shows:
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Decomposition: Above 250°C, accompanied by CO₂ release.
Solubility and Reactivity
| Solvent | Solubility (mg/mL) |
|---|---|
| Methanol | 45.2 |
| Dichloromethane | 22.8 |
| Water | <0.1 |
The ester groups undergo hydrolysis in basic conditions to form dicarboxylic acids :
Supramolecular Assembly and Crystal Engineering
Hydrogen-Bonding Networks
In crystalline states, molecules form:
Notable Example:
Dimethyl 1-(4-methylphenyl)-1H-pyrazole-3,4-dicarboxylate exhibits disordered methoxycarbonyl groups (occupancy ratio 0.71:0.29), highlighting conformational flexibility .
Future Research Directions
Targeted Drug Design
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Structure-Activity Relationships (SAR): Modifying ester groups to enhance blood-brain barrier penetration.
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Hybrid Molecules: Conjugating pyrazole cores with known pharmacophores (e.g., fluoroquinolones).
Green Synthesis Methods
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